molecular formula C15H27N3 B2472900 5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine CAS No. 917203-77-1

5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine

Cat. No. B2472900
CAS RN: 917203-77-1
M. Wt: 249.402
InChI Key: KWSSHNPZIBRXQM-UHFFFAOYSA-N
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Description

5’,7’-Dimethyl-1’,3’-diazaspiro[cyclohexane-1,2’-tricyclo[3.3.1.1~3,7~]decan]-6’-amine is a chemical compound with the molecular formula C 15 H 27 N 3 . Its average mass is 249.395 Da and its monoisotopic mass is 249.220505 Da .

Scientific Research Applications

Synthesis and Characterization

  • Aminomethylation Processes : Aminomethylation of related diazaspiro compounds has been extensively studied, leading to the creation of new derivatives with potential applications in various fields. Khrustaleva et al. (2018) explored the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, which is closely related to the compound , yielding new derivatives with potential significance in organic synthesis (Khrustaleva et al., 2018).

  • Drug Discovery Scaffolds : Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products. These scaffolds, which resemble the structure of 5',7'-Dimethyl-1',3'-diazaspiro compounds, are designed for use in lead generation libraries for drug discovery (Jenkins et al., 2009).

  • Crystallographic Analysis : Graus et al. (2010) discussed the relationship between molecular and crystal structures of diazaspiro compounds, highlighting the importance of these analyses in understanding the properties of new synthetic compounds (Graus et al., 2010).

properties

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclohexane]-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3/c1-13-8-17-10-14(2,12(13)16)11-18(9-13)15(17)6-4-3-5-7-15/h12H,3-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSSHNPZIBRXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1N)(CN(C2)C34CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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